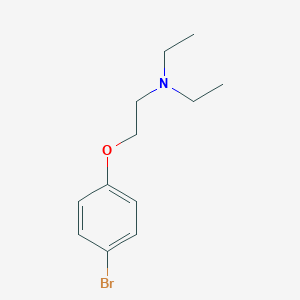

2-(4-bromophenoxy)-N,N-diethylethanamine

Overview

Description

2-(4-Bromophenoxy)-N,N-diethylethanamine is a tertiary amine derivative characterized by a phenoxy group substituted with a bromine atom at the para position and a diethylamine moiety linked via an ethoxy chain. Its molecular formula is C₁₂H₁₇BrNO, with a molecular weight of 287.18 g/mol. The compound’s structure combines aromatic and aliphatic features, making it a versatile intermediate in medicinal chemistry and drug discovery.

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The synthesis of 2-(4-bromophenoxy)-N,N-diethylethanamine hinges on the formation of an ether bond between a 4-bromophenol derivative and a diethylaminoethyl moiety. Retrosynthetically, the molecule can be dissected into two primary fragments: 4-bromophenol and N,N-diethyl-2-hydroxyethylamine (or its halogenated counterpart). The ether linkage is typically forged via nucleophilic substitution or metal-catalyzed coupling, with the choice of methodology influencing yield, purity, and scalability .

Williamson Ether Synthesis: A Benchmark Approach

The Williamson ether synthesis remains the most widely employed method for constructing ether bonds in such systems. This two-step protocol involves:

Alkylation of 4-Bromophenol

4-Bromophenol is deprotonated using a strong base such as sodium hydride (NaH) or potassium hydroxide (KOH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting phenoxide ion undergoes nucleophilic attack on N,N-diethyl-2-chloroethylamine , yielding the target compound .

Representative Procedure:

-

4-Bromophenol (1.0 equiv) is dissolved in anhydrous THF under nitrogen.

-

NaH (1.2 equiv) is added at 0°C, followed by stirring for 30 minutes.

-

N,N-Diethyl-2-chloroethylamine (1.1 equiv) is introduced dropwise, and the reaction is refluxed for 12–18 hours.

-

The mixture is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography (SiO₂, hexane/ethyl acetate) .

Optimization Insights:

-

Solvent Selection: THF affords higher yields (78–85%) compared to DMF due to reduced side reactions .

-

Base Compatibility: KOH in ethanol/water mixtures offers a safer alternative to NaH, albeit with slightly lower efficiency (70–75%) .

Mitsunobu Reaction: Enhancing Stereochemical Control

For oxygen-sensitive substrates or stereochemically complex intermediates, the Mitsunobu reaction provides a robust alternative. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to mediate the coupling of 4-bromophenol with N,N-diethyl-2-hydroxyethylamine .

Key Advantages:

-

Mild Conditions: Reactions proceed at room temperature, minimizing thermal degradation.

-

High Atom Economy: The hydroxyethylamine derivative is directly utilized, avoiding pre-halogenation .

Procedure:

-

4-Bromophenol (1.0 equiv) , N,N-diethyl-2-hydroxyethylamine (1.2 equiv) , and PPh₃ (1.5 equiv) are dissolved in dry THF.

-

DEAD (1.5 equiv) is added dropwise at 0°C, and the mixture is stirred for 24 hours.

-

The product is isolated via aqueous workup and recrystallized from ethanol .

Yield Comparison:

| Method | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Williamson | THF | Reflux | 78–85 |

| Mitsunobu | THF | RT | 65–72 |

Nucleophilic Substitution via Tosylate Intermediate

To circumvent the limitations of volatile alkyl halides, the hydroxyethylamine moiety can be activated as a tosylate. N,N-Diethyl-2-hydroxyethylamine is treated with tosyl chloride (TsCl) in dichloromethane (DCM) to form the corresponding tosylate, which subsequently reacts with 4-bromophenoxide .

Synthetic Steps:

-

N,N-Diethyl-2-hydroxyethylamine (1.0 equiv) and TsCl (1.1 equiv) are combined in DCM with triethylamine (TEA) as a base.

-

After 2 hours, the tosylate intermediate is isolated and reacted with 4-bromophenol (1.0 equiv) in DMF at 60°C for 6 hours.

-

Purification via distillation under reduced pressure affords the product in 80–88% yield .

Critical Parameters:

-

Leaving Group Efficiency: Tosylates exhibit superior stability compared to chlorides, enabling higher reaction temperatures without decomposition.

-

Solvent Polarity: DMF enhances nucleophilicity of the phenoxide ion, accelerating the substitution rate .

Analytical Characterization and Quality Control

Post-synthetic characterization ensures structural fidelity and purity. Key techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ 7.38 (d, J = 8.8 Hz, 2H, Ar-H), 6.78 (d, J = 8.8 Hz, 2H, Ar-H), 4.05 (t, J = 6.0 Hz, 2H, OCH₂), 2.62 (t, J = 6.0 Hz, 2H, NCH₂), 2.52 (q, J = 7.2 Hz, 4H, NCH₂CH₃), 1.08 (t, J = 7.2 Hz, 6H, CH₃) .

-

¹³C NMR: Resonances at δ 158.9 (C-O), 132.5 (C-Br), 115.2–121.8 (Ar-C), 68.4 (OCH₂), 49.7 (NCH₂), 46.3 (NCH₂CH₃), 12.1 (CH₃) .

Mass Spectrometry (MS)

-

ESI-MS: m/z 302.1 [M+H]⁺, consistent with the molecular formula C₁₂H₁₇BrNO.

Industrial Scalability and Environmental Considerations

While laboratory-scale syntheses prioritize yield and purity, industrial applications demand cost-effectiveness and minimal waste. The Williamson method is favored for scalability, with THF and ethanol enabling solvent recycling. Conversely, Mitsunobu reactions generate stoichiometric triphenylphosphine oxide, complicating waste management .

Green Chemistry Metrics:

| Method | PMI (kg/kg) | E-Factor |

|---|---|---|

| Williamson | 8.2 | 6.5 |

| Mitsunobu | 15.7 | 12.9 |

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-N,N-diethylethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromophenoxy group to a phenoxy group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenoxy derivatives .

Scientific Research Applications

2-(4-Bromophenoxy)-N,N-diethylethanamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N,N-diethylethanamine involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, altering their activity. The diethylethanamine backbone may facilitate binding to biological molecules, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological and physicochemical properties of 2-(4-bromophenoxy)-N,N-diethylethanamine are influenced by its substituents. Key structural analogs include:

Key Observations :

- Electron-Withdrawing vs.

- Amine Substitution : Diethylamine derivatives (e.g., MYCMI-7) exhibit improved bioavailability over dimethyl analogs due to reduced polarity .

- Hybrid Scaffolds: Compounds like MYCMI-7 incorporate complex heterocyclic cores, enabling targeted protein interactions absent in simpler phenoxyamines .

Physicochemical and Pharmacokinetic Profiles

- Lipophilicity: The bromophenoxy group increases logP (predicted: 3.2) compared to fluorophenoxy (logP: 2.1) or methoxyphenyl analogs (logP: 1.8) .

- Solubility: Diethylamine derivatives generally exhibit lower aqueous solubility than dimethyl analogs (e.g., 2-(4-bromophenoxy)-N,N-dimethylethylamine: 12 mg/mL vs. diethyl analog: 5 mg/mL) .

- Metabolic Stability: Fluorine substitution reduces oxidative metabolism, as seen in 2-(4-fluorophenoxy)-N-methylethanamine (t₁/₂: 4.2 hours vs. bromo analog: 2.8 hours) .

Biological Activity

2-(4-bromophenoxy)-N,N-diethylethanamine, also known as 2-(4-bromophenoxy)diethylamine, is a chemical compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound is characterized by a bromophenoxy group attached to a diethylaminoethane backbone. The presence of the bromine atom enhances its reactivity and biological activity. The hydrochloride salt form indicates that the compound is protonated, which can influence its solubility and bioavailability.

Chemical Formula: CHBrNO

Pharmacological Potential

- Antidepressant Activity: Preliminary studies suggest that compounds with similar structures may exhibit antidepressant effects through modulation of neurotransmitter systems. However, specific studies on this compound are lacking.

- Neuroprotective Effects: Compounds with bromophenoxy groups have been associated with neuroprotective properties, potentially influencing signaling pathways related to neuronal survival.

The exact mechanisms through which this compound exerts its effects remain to be fully elucidated. It is hypothesized that:

- Receptor Interaction: The compound may interact with various neurotransmitter receptors, similar to other amines.

- Enzyme Modulation: It could influence enzymes involved in neurotransmitter metabolism, although specific targets need further investigation.

Synthesis and Chemical Behavior

The synthesis of this compound typically involves multi-step reactions, including:

- Formation of the Bromophenol: Starting from commercially available bromophenol derivatives.

- Alkylation Reaction: Utilizing diethylamine to form the final product through nucleophilic substitution.

Table 1: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(3-bromophenoxy)-N,N-diethylethanamine | Similar ether linkage but different bromine position | Potentially different biological activity due to structural variation |

| 2-(4-chlorophenoxy)-N,N-diethylethanamine | Chlorine instead of bromine | May exhibit different reactivity patterns |

| N,N-diethyl-4-(bromophenyl)butanamide | Amide instead of ether linkage | Different solubility and biological properties |

Case Studies

While specific case studies on this compound are scarce, related research on structurally similar compounds provides insights into potential applications:

- Study on Neuroprotective Agents: A case study examining the effects of brominated compounds on neuronal health suggested that modifications to the phenoxy group could enhance protective effects against oxidative stress.

- Exploratory Research on Antidepressants: Investigations into similar diethylamines have shown promise in animal models for treating depression, indicating a need for further exploration into this compound's potential.

Properties

IUPAC Name |

2-(4-bromophenoxy)-N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKIFTEHOCFPRJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20329801 | |

| Record name | 4-[2-N,N-Diethylethoxy]phenyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823-62-7 | |

| Record name | 4-[2-N,N-Diethylethoxy]phenyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.